3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide
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Overview
Description
3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a methoxyethoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the appropriate position on the pyridine ring.
Carboxamide Formation: The formation of the carboxamide group through the reaction of the pyridine derivative with an appropriate amine.
Methoxyethoxyethyl Group Addition:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The methoxyethoxyethyl group may also play a role in modulating its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-bromo-6-fluoropyridine-2-carboxamide: Lacks the methoxyethoxyethyl group, which may affect its solubility and biological activity.
6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide: Lacks the bromine atom, which may influence its reactivity and binding properties.
3-bromo-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide: Lacks the fluorine atom, which may alter its electronic properties and reactivity.
Uniqueness
3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide is unique due to the combination of bromine, fluorine, and methoxyethoxyethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O3/c1-17-6-7-18-5-4-14-11(16)10-8(12)2-3-9(13)15-10/h2-3H,4-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQXIGQHMICPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=C(C=CC(=N1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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